molecular formula C16H15F3N6O3 B2924984 2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 872590-90-4

2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide

Cat. No. B2924984
CAS RN: 872590-90-4
M. Wt: 396.33
InChI Key: HSSLHJATSLMCBW-UHFFFAOYSA-N
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Description

2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a useful research compound. Its molecular formula is C16H15F3N6O3 and its molecular weight is 396.33. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research conducted by Medwid et al. (1990) highlights the activity of compounds within the triazolopyrimidine class as mediator release inhibitors, which could have implications for antiasthma applications. These compounds were evaluated for their activity in inhibiting histamine release, a key factor in asthma exacerbations (Medwid et al., 1990).

A2A Adenosine Receptor Probes

Kumar et al. (2011) developed pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high-affinity and selective antagonists for the human A2A adenosine receptor, which play a crucial role in various physiological processes, including inflammatory and immune responses (Kumar et al., 2011).

Anticancer Agents

Zhang et al. (2007) reported on triazolopyrimidines as anticancer agents that exhibit a unique mechanism of tubulin inhibition, indicating their potential utility in cancer treatment. These compounds were shown to promote tubulin polymerization in vitro without competing with paclitaxel, offering a novel approach to overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).

Antimicrobial Activity

Lahmidi et al. (2019) synthesized and characterized a novel pyrimidine derivative that exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating the potential of triazolopyrimidines in addressing microbial infections (Lahmidi et al., 2019).

properties

IUPAC Name

2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O3/c1-2-7-20-12(26)8-24-9-21-14-13(15(24)27)22-23-25(14)10-3-5-11(6-4-10)28-16(17,18)19/h3-6,9H,2,7-8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSLHJATSLMCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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